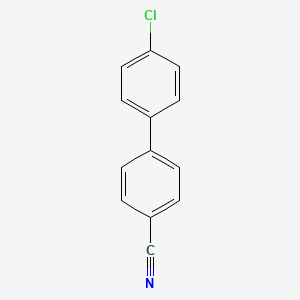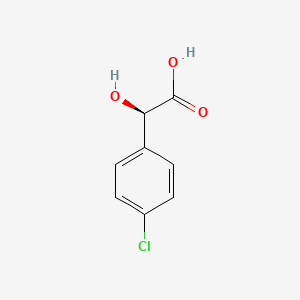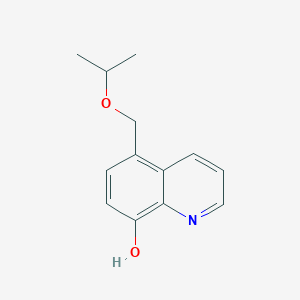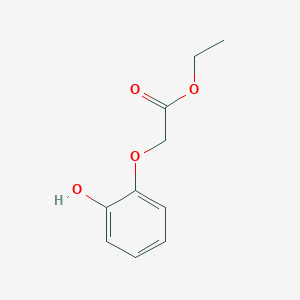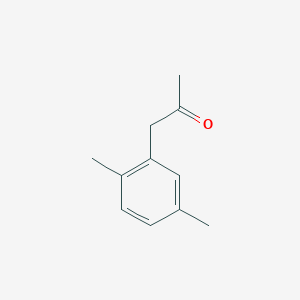
1-(2,5-Dimethylphenyl)propan-2-one
Vue d'ensemble
Description
1-(2,5-Dimethylphenyl)propan-2-one is a chemical compound with the molecular formula C11H14O. It has a molecular weight of 162.23 . The IUPAC name for this compound is 1-(2,5-dimethylphenyl)acetone .
Molecular Structure Analysis
The InChI code for 1-(2,5-Dimethylphenyl)propan-2-one is 1S/C11H14O/c1-8-4-5-9(2)11(6-8)7-10(3)12/h4-6H,7H2,1-3H3 . The compound has a heavy atom count of 12 and a topological polar surface area of 17.1 Ų .Physical And Chemical Properties Analysis
The compound has a molecular weight of 162.23 g/mol . It has a hydrogen bond donor count of 0 and a hydrogen bond acceptor count of 1 . The compound also has a rotatable bond count of 2 . The exact mass and monoisotopic mass of the compound are 162.104465066 g/mol .Applications De Recherche Scientifique
X-Ray Structures and Computational Studies
Researchers Nycz, Małecki, Zawiazalec, and Paździorek (2011) conducted a study on several cathinones, including 1-(3,4-dimethylphenyl)-2-(methylamino)propan-1-one. They used techniques like FTIR, UV–Vis, NMR spectroscopy, and single-crystal X-ray diffraction to characterize these compounds, optimizing their geometries using density functional theory (DFT). This research contributes to understanding the structural and electronic properties of similar compounds, including 1-(2,5-Dimethylphenyl)propan-2-one (Nycz et al., 2011).
Conformational Analyses in Different Environments
Nitek, Kania, Marona, Waszkielewicz, and Żesławska (2020) explored the crystal structures of 2-amino-N-(dimethylphenoxyethyl)propan-1-ol derivatives, which are structurally related to 1-(2,5-Dimethylphenyl)propan-2-one. Their work involved X-ray diffraction analysis and emphasized the importance of understanding the conformations of such compounds in different environments (Nitek et al., 2020).
Novel Synthesis Methods
Maghsoodlou, Khandan-Barani, Hazeri, Habibi-khorasani, and Willis (2014) described a one-pot, three-component synthesis of symmetric dialkyl 2,5-bis((2,6-dimethylphenyl)imino)-2,5-dihydrofuran-3,4-dicarboxylate derivatives, demonstrating an innovative approach to synthesizing compounds with structural similarities to 1-(2,5-Dimethylphenyl)propan-2-one (Maghsoodlou et al., 2014).
SAR Analysis of Molecule Antagonists
Urbano, Guerrero, Zhao, Velaparthi, Schaeffer, Brown, Rosen, and Roberts (2011) conducted structure-activity relationship (SAR) analyses on small molecule antagonists of the S1P₄ receptor. They studied compounds including the 2,5-dimethylphenyl analog, providing insights into the molecular interactions and potential therapeutic applications of such compounds (Urbano et al., 2011).
Synthesis and Photophysical Properties
Abelt, Sun, and Everett (2011) reported onthe synthesis and properties of compounds like 1-(6-(dimethylamino)naphthalen-1-yl)propan-1-one (2,5-PRODAN). This study contributes to understanding the photophysical properties of similar compounds, highlighting their potential applications in areas such as fluorescence and spectroscopy (Abelt et al., 2011).
Discovery of Nonpeptide Agonists
Croston, Olsson, Currier, Burstein, Weiner, Nash, Severance, Allenmark, Thunberg, Ma, Mohell, O'dowd, Brann, and Hacksell (2002) discovered nonpeptidic agonists of the urotensin-II receptor, including 3-(4-chlorophenyl)-3-(2-(dimethylamino)ethyl)isochroman-1-one, a structurally related compound to 1-(2,5-Dimethylphenyl)propan-2-one. Their research opens avenues for the development of new pharmacological research tools and drug leads (Croston et al., 2002).
Antagonistic Characterization on Alpha 1-Adrenoceptor
Lu, Zhang, Xia, and Han (2000) studied the antagonistic effect of 1-(2,6-dimethylphenox)-2-(3,4-dimethylphenyl ethylamino) propane hydrochloride on alpha 1-adrenoceptor. This study is relevant as it investigates the interaction of structurally similar compounds with biological receptors, providing insights into potential therapeutic applications (Lu et al., 2000).
Supramolecular Structures of Oximes
Low, Santos, Lima, Brandão, and Gomes (2010) analyzed the hydrogen bonding patterns in oxime structures, including compounds similar to 1-(2,5-Dimethylphenyl)propan-2-one. Their research contributes to a better understanding of the supramolecular structures and interactions of such compounds (Low et al., 2010).
Propriétés
IUPAC Name |
1-(2,5-dimethylphenyl)propan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O/c1-8-4-5-9(2)11(6-8)7-10(3)12/h4-6H,7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHEUPKZIPXSSLU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30370127 | |
| Record name | 1-(2,5-dimethylphenyl)propan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30370127 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,5-Dimethylphenyl)propan-2-one | |
CAS RN |
53291-89-7 | |
| Record name | 1-(2,5-dimethylphenyl)propan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30370127 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[4-(Trifluoromethyl)phenyl]-2-pyrrolidinone](/img/structure/B1349227.png)

![5-(2-Chloro-phenoxymethyl)-[1,3,4]oxadiazole-2-thiol](/img/structure/B1349234.png)
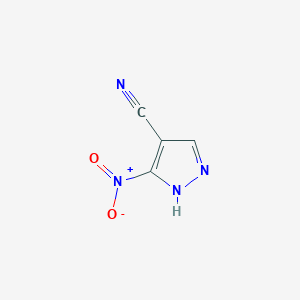
![3H-imidazo[4,5-b]pyridin-2-ylmethanol](/img/structure/B1349238.png)
![N'-[(5-bromo-2-methoxyphenyl)methylene]-3,4-dimethoxybenzenecarbohydrazide](/img/structure/B1349242.png)
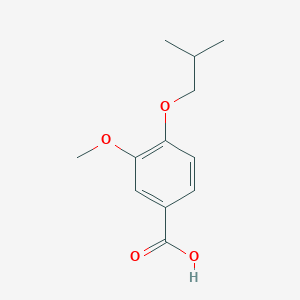
![2-[3-(Trifluoromethyl)phenyl]benzonitrile](/img/structure/B1349248.png)
![2-(3'-Chloro-[1,1'-biphenyl]-4-yl)acetic acid](/img/structure/B1349249.png)
![[3-(2-Methylphenyl)phenyl]acetic acid](/img/structure/B1349250.png)
